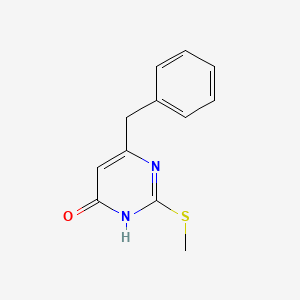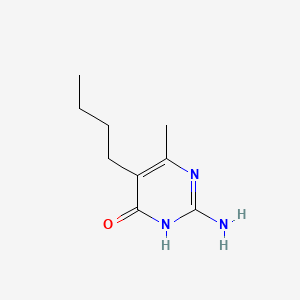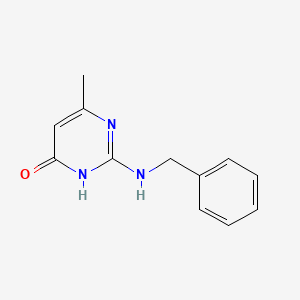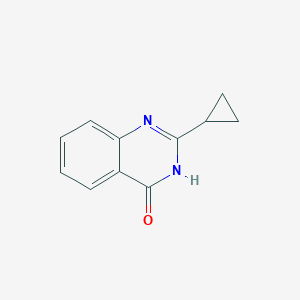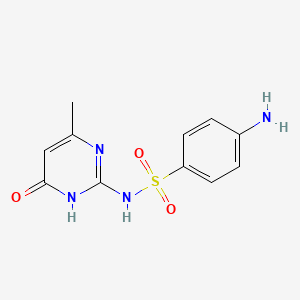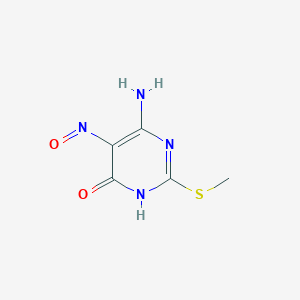![molecular formula C13H12BrNO2 B1384197 2-[(4-Bromoanilino)methylene]-1,3-cyclohexanedione CAS No. 341968-26-1](/img/structure/B1384197.png)
2-[(4-Bromoanilino)methylene]-1,3-cyclohexanedione
Descripción general
Descripción
The compound “2-[(4-Bromoanilino)methylene]-1,3-cyclohexanedione” is a chemical molecule that contains a total of 30 bonds. There are 18 non-H bonds, 9 multiple bonds, 2 rotatable bonds, 3 double bonds, 6 aromatic bonds, 2 six-membered rings, 2 ketones (aliphatic),
Aplicaciones Científicas De Investigación
Synthesis and Characterization
- Preparation Methods : 2-[(4-Bromoanilino)methylene]-1,3-cyclohexanedione, as a derivative of 1,3-cyclohexanedione, can be synthesized through various reactions. For instance, Wang Li-xian and W. Hong (2006) demonstrated a method involving 1,3-cyclohexanedione, formaldehyde, and dimethylamine in aqueous solution, achieving a high yield of 92.8% and purity of 99.8% (Wang Li-xian & W. Hong, 2006).
Structural and Physical Properties
- Crystal Structure Analysis : The crystal structure and conformational properties of related cyclohexanedione derivatives have been studied extensively. A. Katrusiak (1993) investigated the crystal structure of 2-methyl-1,3-cyclohexanedione, highlighting the presence of molecules in the enolized form and their linkages in the crystal through hydrogen bonds (A. Katrusiak, 1993).
Chemical Reactivity
- Catalytic Reactions : The compound's derivatives are used in various catalytic reactions. For example, N. Aljaar et al. (2012) discussed a Cu(I)-catalyzed reaction involving 1,3-cyclohexanediones, yielding different products through a domino process involving intermolecular and intramolecular Ullmann-type C-arylation and O-arylation (N. Aljaar et al., 2012).
Biological Applications
- Potential Protective Effects : Some cyclohexanedione derivatives have been shown to have protective effects against radiation damage in biological systems, as demonstrated by R. Pittillo and M. Lucas (1968). They found that 2-methyl-1,3-cyclohexanedione protected Escherichia coli against ultraviolet light and radiation-induced lethality (R. Pittillo & M. Lucas, 1968).
Propiedades
IUPAC Name |
2-[(4-bromophenyl)iminomethyl]-3-hydroxycyclohex-2-en-1-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H12BrNO2/c14-9-4-6-10(7-5-9)15-8-11-12(16)2-1-3-13(11)17/h4-8,16H,1-3H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HTBJYHMLYRXFQF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(=C(C(=O)C1)C=NC2=CC=C(C=C2)Br)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H12BrNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID801201095 | |
| Record name | 2-[[(4-Bromophenyl)amino]methylene]-1,3-cyclohexanedione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID801201095 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
294.14 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-[(4-Bromoanilino)methylene]-1,3-cyclohexanedione | |
CAS RN |
341968-26-1 | |
| Record name | 2-[[(4-Bromophenyl)amino]methylene]-1,3-cyclohexanedione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID801201095 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



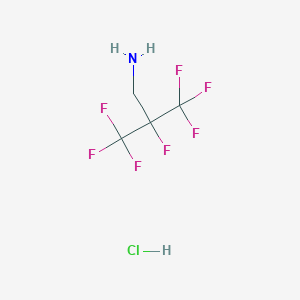
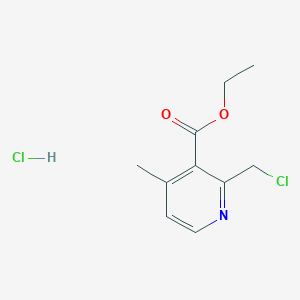
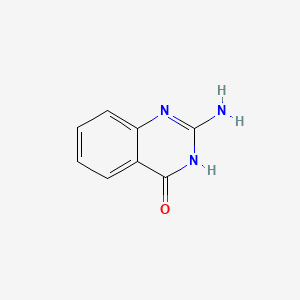
![6-Amino-1-methyl-1H-pyrazolo[3,4-d]pyrimidin-4(7H)-one](/img/structure/B1384120.png)
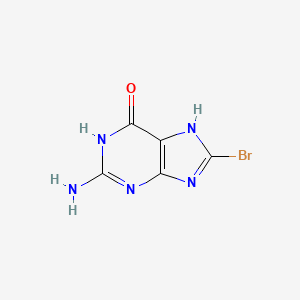
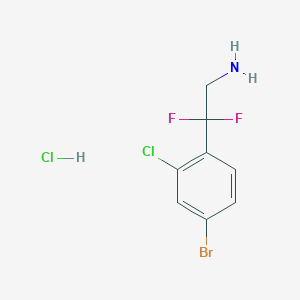
![3-[(2-Aminoethyl)amino]pyrrolidine-2,5-dione dihydrochloride](/img/structure/B1384123.png)
![3-(4-Bromophenyl)-3-oxo-2-{2-[4-(trifluoromethyl)phenyl]hydrazono}propanal](/img/structure/B1384126.png)
